1-Methyl-2,3-dihydroxyanthraquinone chemical structure and molecular properties
1-Methyl-2,3-dihydroxyanthraquinone chemical structure and molecular properties
Structural Dynamics, Synthesis, and Pharmacological Potential
Executive Summary
This technical guide provides a comprehensive analysis of 1-Methyl-2,3-dihydroxyanthraquinone , a specific regioisomer within the anthraquinone family.[1][2] While often overshadowed by its naturally occurring isomers like Rubiadin (1,3-dihydroxy-2-methylanthraquinone) and 3-Methylalizarin (1,2-dihydroxy-3-methylanthraquinone), this specific molecular configuration presents unique physicochemical properties due to the steric interaction between the C1-methyl group and the C9-carbonyl, combined with the redox-active ortho-hydroquinone (catechol) moiety at positions 2 and 3.[1][2] This guide outlines its chemical structure, synthesis pathways, and pharmacological relevance in drug development, specifically in oncology and antimicrobial research.[3]
Part 1: Chemical Identity & Structural Analysis[2][4]
Nomenclature and Identification
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IUPAC Name: 2,3-dihydroxy-1-methylanthracene-9,10-dione[1][2]
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Chemical Formula:
[1][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Class: Substituted Anthraquinone (Catechol-anthraquinone)[1][2]
Structural Conformation & Steric Dynamics
The 1-methyl-2,3-dihydroxyanthraquinone molecule is defined by a tricyclic aromatic core.[1][2] Unlike the 1-hydroxy derivatives (e.g., Alizarin), which are stabilized by a strong intramolecular hydrogen bond between the C1-OH and the C9-Carbonyl (
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Steric Strain: The Van der Waals radius of the C1-methyl group creates steric repulsion with the C9-carbonyl oxygen.[1][2] This forces a slight deviation from planarity in the A-ring, potentially increasing solubility compared to planar analogs by disrupting crystal lattice packing energy.
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Redox Center: The C2 and C3 hydroxyl groups form a catechol moiety. This is a critical pharmacophore, capable of undergoing reversible oxidation to an ortho-quinone, a mechanism central to its biological activity (ROS generation).[1]
Molecular Visualization (DOT)
The following diagram illustrates the chemical connectivity and the key steric interaction zone.
Caption: Structural schematic highlighting the C1-Methyl/C9-Carbonyl steric zone and the C2/C3 redox-active catechol pharmacophore.[1][2][4][5][6][7][8][9][10][11][12]
Part 2: Physicochemical Properties[2][3][13]
The following data compares 1-Methyl-2,3-dihydroxyanthraquinone with its common isomer, Rubiadin. The shift of the methyl group from C2 to C1 significantly alters the electronic environment.
| Property | 1-Methyl-2,3-dihydroxyanthraquinone (Target) | Rubiadin (Isomer) | Significance |
| LogP (Predicted) | ~2.8 - 3.1 | 2.65 | C1-Me increases lipophilicity; lack of 1-OH H-bond exposes polar C=O slightly less than expected due to twist.[1][2] |
| pKa (Acidic) | ~7.8 (C2-OH), ~10.5 (C3-OH) | ~7.2 (C3-OH) | The 2,3-catechol protons are less acidic than the 1-OH in Rubiadin (which is H-bond stabilized).[1][2] |
| Solubility | Low (Water), High (Chloroform, DMSO) | Moderate (Ethanol) | Non-planarity at C1 may enhance solubility in organic solvents compared to planar isomers. |
| UV-Vis | ~260, ~410 nm | ~280, ~430 nm | Bathochromic shift is less pronounced without the 1-OH auxochrome effect.[1] |
| Redox Potential | High (Unstable o-quinone formation) | Moderate | The 2,3-diol allows for rapid cycling to o-quinone, generating superoxide radicals.[1][2] |
Part 3: Synthesis & Isolation Protocols
Synthesizing the specific 1-Methyl-2,3-dihydroxy isomer requires controlling regioselectivity, as standard Friedel-Crafts reactions often yield mixtures of isomers (e.g., 1,2-dihydroxy-3-methyl).[1][2]
Recommended Synthetic Route: Diels-Alder Cycloaddition
To ensure the methyl group is at position 1 and hydroxyls at 2 and 3, a Diels-Alder approach using a specific diene and naphthoquinone is superior to phthalic anhydride condensation.[1][2]
Protocol:
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Precursors: 5-Methyl-1,3-cyclohexadiene (functionalized) reacting with 1,4-Naphthoquinone.[1][2] Note: Direct synthesis often requires protection of hydroxyls.
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Alternative (Friedel-Crafts) - High Risk of Isomers:
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Catalyst:
/ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> melt at 160°C. -
Mechanism: The acylation can occur at the C4 or C5 position of the catechol.
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Path A: Attack at C4 (ortho to Me)
1,2-dihydroxy-3-methylanthraquinone (Alizarin derivative).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Path B: Attack at C5 (meta to Me)
1-methyl-2,3-dihydroxyanthraquinone (Target).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Purification: Separation of these isomers requires fractional crystallization from glacial acetic acid or preparative HPLC.
Analytical Characterization Workflow
To validate the structure, the following spectral fingerprints must be confirmed:
-
-NMR (DMSO-
):-
2.4-2.6 ppm: Singlet (3H) for
. Crucial: If this signal is downfield shifted, it confirms proximity to the carbonyl. -
7.5-8.2 ppm: Multiplets (4H) for the unsubstituted aromatic ring (C5-C8).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
~9.5-10.5 ppm: Broad singlets (2H) forngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> and . Absence of a sharp signal >12 ppm confirms NO intramolecular H-bond (unlike 1-OH isomers).[1]
-
2.4-2.6 ppm: Singlet (3H) for
-
FT-IR:
-
1670
: Non-chelated Carbonyl (C9).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
1635
: Chelated Carbonyl (C10 - weak interaction).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
3300-3400
: Broad OH stretch (Catechol).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
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Part 4: Pharmacological Potential & Mechanism of Action
The pharmacological value of 1-Methyl-2,3-dihydroxyanthraquinone lies in its "Catechol-Quinone" pharmacophore.[1][2]
Mechanism: Redox Cycling & ROS Generation
Unlike simple anthraquinones, the 2,3-dihydroxy motif allows the molecule to enter a redox cycle within the cell, particularly in mitochondria.[1]
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Reduction: The quinone is reduced to a semiquinone radical by cellular reductases (e.g., NADPH:cytochrome P450 reductase).
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Auto-oxidation: The semiquinone reacts with molecular oxygen (
).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
ROS Release: This generates Superoxide Anion (
), leading to oxidative stress and apoptosis in cancer cells.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Catechol Oxidation: The 2,3-diol can oxidize to an ortho-quinone, which is highly electrophilic and can alkylate DNA or proteins (Michael addition).[1][2]
Caption: Dual mechanism of action: Redox cycling generating ROS and electrophilic attack via ortho-quinone formation.[1][2]
Therapeutic Applications[1][3][13][14]
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Oncology: Similar to Doxorubicin (an anthracycline), this molecule targets rapidly dividing cells. The 1-methyl group may reduce cardiotoxicity compared to 1-OH derivatives by altering metabolic clearance rates.[1][2]
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Antimicrobial: The ortho-dihydroxy structure is known to disrupt bacterial cell membranes and inhibit electron transport chains in Staphylococcus aureus (MRSA).[1][2]
References
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PubChem Compound Summary. (2025). 1,2-Dihydroxy-3-methylanthraquinone (Isomer Comparison). National Center for Biotechnology Information.[2] Link[1][2]
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Singh, R., & Geetanjali. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone. Frontiers in Pharmacology. Link
-
Fousteris, M. A., et al. (2005). Structure-activity relationships of naturally occurring and synthetic substituted anthraquinones. Molecules, 10(1), 121-126.[1][2] (Contextual grounding for 1-substituted anthraquinone SAR).
-
Thomson, R. H. (1971). Naturally Occurring Quinones. Academic Press.[2] (Authoritative text on anthraquinone biosynthesis and isomerism).
-
ChemicalBook. (2023).[2] 2-Methylanthraquinone Properties and Applications. (Base scaffold data). Link
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